molecular formula C20H17ClN4OS B2890417 4-{[(6-chloro-1,3-benzothiazol-2-yl)amino]methylene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 330470-99-0

4-{[(6-chloro-1,3-benzothiazol-2-yl)amino]methylene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B2890417
CAS RN: 330470-99-0
M. Wt: 396.89
InChI Key: YXEKMTGKYUKBMR-MHWRWJLKSA-N
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Description

Benzothiazole derivatives are a class of compounds that have been extensively studied for their diverse biological activities . They are known to exhibit anti-tubercular properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Scientific Research Applications

Anticancer Applications

A significant body of research has been dedicated to exploring the anticancer potential of compounds with a benzothiazole moiety. For instance, Waghmare et al. (2013) synthesized novel heterocycles containing benzothiazoles fused with pyrimidines and pyrazoles, demonstrating remarkable in-vitro anticancer activity against various human cancer cell lines. This highlights the potential of such compounds in cancer treatment research (Waghmare et al., 2013).

Antimicrobial and Anti-inflammatory Agents

Compounds bearing the benzothiazole moiety have also been investigated for their antimicrobial and anti-inflammatory properties. Kendre et al. (2015) prepared a new series of derivatives and evaluated their antibacterial, antifungal, and anti-inflammatory activities, showcasing the versatility of these compounds in addressing multiple health concerns (Kendre et al., 2015). Additionally, Amir et al. (2012) designed pharmacophore hybrids between pyrazolinone/pyrazole and benzothiazole, which exhibited promising antimicrobial activity, further emphasizing the compound's therapeutic potential (Amir et al., 2012).

Future Directions

Research into benzothiazole derivatives is ongoing, with a focus on developing new synthetic methods and exploring their potential biological activities .

properties

IUPAC Name

4-[(E)-(6-chloro-1,3-benzothiazol-2-yl)iminomethyl]-2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4OS/c1-11-4-6-15(8-12(11)2)25-19(26)16(13(3)24-25)10-22-20-23-17-7-5-14(21)9-18(17)27-20/h4-10,24H,1-3H3/b22-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZBXTZBWFNOLQR-LSHDLFTRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)C=NC3=NC4=C(S3)C=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)/C=N/C3=NC4=C(S3)C=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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